molecular formula C20H16ClN3O3S2 B2490109 N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1251617-49-8

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2490109
CAS No.: 1251617-49-8
M. Wt: 445.94
InChI Key: GBYNPRDSRJWAJW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H16ClN3O3S2 and its molecular weight is 445.94. The purity is usually 95%.
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Scientific Research Applications

  • Endothelin Receptor Antagonism :

    • A study highlighted the synthesis and evaluation of 2-aryloxycarbonylthiophene-3-sulfonamides for their antagonistic activity at endothelin receptors, indicating potential therapeutic applications in conditions mediated by endothelin receptor activity (Raju et al., 1997).
  • Antiviral Activity :

    • Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, showed certain anti-tobacco mosaic virus activity, suggesting their potential use in antiviral therapies (Chen et al., 2010).
  • Structural Characterization :

    • Another study focused on the synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, offering insights into the structural aspects of similar sulfonamide compounds (Peng-yun, 2013).
  • Molecular Docking Studies :

    • Molecular docking studies and crystal structure analysis of certain tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, were conducted to understand their interaction with the cyclooxygenase-2 enzyme, relevant to their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
  • Urease Inhibition and Antibacterial Activities :

    • A study on thiophene sulfonamide derivatives reported their urease inhibition and antibacterial activities, highlighting their potential as antimicrobial agents (Noreen et al., 2017).
  • Photoinduced Molecular Rearrangements :

    • Research on the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles, leading to the synthesis of 1,2,4-thiadiazoles, suggests a potential role in the development of photo-responsive materials (Vivona et al., 1997).
  • Antitubercular Activity :

    • A series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds were synthesized and screened for antitubercular activity, indicating their potential use in tuberculosis treatment (Dighe et al., 2012).
  • Anticancer Properties :

    • A study on sulofenur thiophene analogs investigated their antitumor properties against lymphosarcoma, suggesting their potential as cancer chemotherapeutic agents (Mohamadi et al., 1992).

Mechanism of Action

Properties

IUPAC Name

N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-5-3-4-15(21)12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYNPRDSRJWAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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